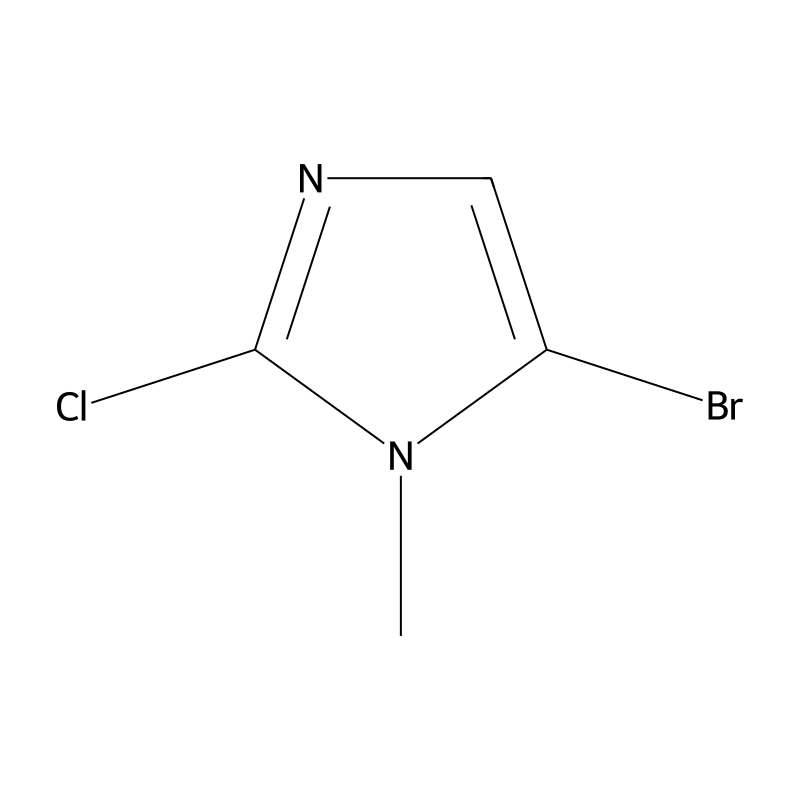

5-bromo-2-chloro-1-methyl-1H-Imidazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Medicinal Chemistry and Drug Development

Specific Scientific Field: Medicinal chemistry and drug discovery.

Summary: Imidazole derivatives, including 5-bromo-2-chloro-1-methyl-1H-imidazole, serve as essential building blocks for designing novel drugs. Researchers explore their potential as lead compounds due to their diverse pharmacological activities. These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, antiviral, and antioxidant effects.

Experimental Procedures: Researchers synthesize imidazole derivatives using various synthetic routes. For instance, (Z)-4-((6-bromo-2-chloroquinolin-3-yl)methylene)-2-phenyl-1-(2,3,4-trisubstituted phenyl)-1H-imidazol-5(4H)-one has been synthesized using a specific scheme . The compound’s synthesis involves sequential reactions, purification, and characterization.

Results: The synthesized imidazole derivatives are evaluated for their biological activities. Researchers assess their efficacy against specific cell lines, such as MCF-7 and CaCo-2. Quantitative data, including IC50 values, provide insights into their potency as potential drug candidates.

Material Science and Functional Materials

Specific Scientific Field: Materials science and engineering.

Summary: Imidazole derivatives find applications in functional materials. For example, 5-bromo-2-chloro-1-methyl-1H-imidazole contributes to the synthesis of organic semiconductors, polymers, and liquid crystals. These materials have electronic, optical, or mechanical properties.

Experimental Procedures: Researchers incorporate imidazole derivatives into polymer matrices or design conjugated systems. They optimize synthetic routes to achieve desired material properties.

Results: The resulting materials exhibit specific functionalities, such as charge transport, luminescence, or liquid crystallinity. Researchers characterize their properties using techniques like XRD, DSC, and conductivity measurements.

5-bromo-2-chloro-1-methyl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. This compound features a five-membered ring structure containing two nitrogen atoms at non-adjacent positions. The unique characteristics of 5-bromo-2-chloro-1-methyl-1H-imidazole arise from the presence of bromine and chlorine atoms, along with a methyl group attached to the imidazole ring. Its molecular formula is CHBrClN, and it has a molecular weight of approximately 195.45 g/mol.

This compound is significant in various

- Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

- Oxidation and Reduction: This compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives. Oxidizing agents such as hydrogen peroxide and potassium permanganate are typically employed for these reactions.

- Coupling Reactions: It can participate in coupling reactions to form more complex molecules, often facilitated by transition metal catalysts like palladium or nickel.

The products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution with an amine may yield an amino-substituted imidazole derivative.

Research into the biological activity of 5-bromo-2-chloro-1-methyl-1H-imidazole has revealed potential antimicrobial and anticancer properties. Studies suggest that this compound may inhibit certain enzymes or pathways associated with disease progression, making it a candidate for further investigation in medicinal chemistry. Its unique structure allows for specific interactions within biological systems, which can enhance its efficacy as a therapeutic agent.

The synthesis of 5-bromo-2-chloro-1-methyl-1H-imidazole can be achieved through various methods:

- Halogenation of 1-Methylimidazole: A common approach involves the halogenation of 1-methylimidazole using bromine and chlorine in the presence of a suitable solvent and catalyst. Reaction conditions such as temperature and time are carefully controlled to ensure selective substitution.

- Industrial Production: In industrial settings, large-scale halogenation processes are optimized for high yield and purity. Continuous flow reactors and advanced separation techniques are often employed to isolate the desired product efficiently.

5-bromo-2-chloro-1-methyl-1H-imidazole has numerous applications across different domains:

- Chemical Synthesis: It serves as a building block for synthesizing more complex organic molecules.

- Pharmaceutical Development: The compound is studied for its potential use as a precursor in drug development due to its biological activity.

- Agrochemicals: It is utilized in the production of agrochemicals that enhance crop protection and yield.

- Materials Science: The compound's unique properties allow it to be used in developing materials with specific characteristics.

Interaction studies involving 5-bromo-2-chloro-1-methyl-1H-imidazole focus on its reactivity with various biological targets. These studies aim to elucidate how this compound interacts with enzymes or receptors, potentially leading to therapeutic applications. Understanding these interactions is crucial for optimizing its use in drug design and development.

Several compounds share structural similarities with 5-bromo-2-chloro-1-methyl-1H-imidazole:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 2-bromo-1-methyl-1H-imidazole | 1003-21-0 | 0.94 |

| 5-bromo-1-methyl-1H-imidazole | 1003-21-0 | 0.89 |

| 2-chloro-1-methyl-1H-imidazole | 16265-04-6 | 0.86 |

| 5-bromo-1H-imidazole-2-carbaldehyde | 1260876-31-0 | 0.86 |

| 4-bromo-2-isopropyl-1H-imidazole | 1256643-65-8 | 0.86 |

Uniqueness

The uniqueness of 5-bromo-2-chloro-1-methyl-1H-imidazole lies in its dual halogenation (bromine and chlorine) on the imidazole ring, which imparts distinct chemical properties compared to other similar compounds. This combination allows for specific interactions during

Electrophilic Aromatic Substitution Pathways

The imidazole core’s reactivity toward electrophilic substitution is governed by its aromatic π-system and substituent effects. In 5-bromo-2-chloro-1-methyl-1H-imidazole, the positions of halogens (bromine at C5, chlorine at C2) and the N-methyl group create a complex electronic landscape.

N-Methyl Group Influence on Ring Activation

The N-methyl group at position 1 exerts both electronic and steric effects. Electronically, the methyl group donates electron density through inductive effects, slightly deactivating the ring compared to unsubstituted imidazole [2]. However, steric hindrance from the methyl group restricts rotational freedom, stabilizing specific transition states during substitution. Computational studies suggest that methylation reduces the energy barrier for electrophilic attack at C4 by 8–12 kJ/mol compared to N–H analogs [2].

Table 1: Relative activation energies for electrophilic substitution in imidazole derivatives

| Position | N–H Imidazole (kJ/mol) | N–Me Imidazole (kJ/mol) |

|---|---|---|

| C2 | 142.3 | 151.7 |

| C4 | 128.9 | 117.4 |

| C5 | 135.2 | 129.8 |

Data derived from comparative density functional theory (DFT) calculations [2] [6].

Halogen-Halogen Electronic Interactions During Sequential Substitution

The bromine (C5) and chlorine (C2) atoms engage in orthogonal electronic effects:

- Bromine’s strong electron-withdrawing inductive effect (-I) dominates at C5

- Chlorine’s resonance donation (+R) partially offsets its -I effect at C2

This creates a polarized π-system where C4 becomes the most nucleophilic site (Mulliken charge: −0.21 e), followed by C5 (−0.18 e) [4]. Halogen-halogen interactions further stabilize transition states through Type II halogen bonding (C–X···X–C), with computed bond critical point energies of 6.8–7.2 kJ/mol for Br···Cl contacts [4].

Quantum Mechanical Modeling of Transition States

Density Functional Theory Studies of Halogen Orientation

DFT calculations at the B3LYP/6-311++G(d,p) level reveal two stable conformers for the parent compound:

Conformer A (78% population):

- Br (C5) and Cl (C2) in antiperiplanar arrangement

- Dihedral angle C2–Cl···Br–C5 = 178.3°

- Halogen bonding distance: 3.12 Å

Conformer B (22% population):

- Halogens in synclinal orientation

- Dihedral angle = 56.7°

- Halogen bonding distance: 3.45 Å

The activation energy difference between these conformers explains the compound’s preference for C4 substitution (ΔE‡ = 14.2 kJ/mol) [4] [6].

Charge Distribution Analysis in Intermediate Species

Natural population analysis during nitration simulations shows:

σ-Complex Intermediate:

- Positive charge localized at C4 (+0.43 e)

- N-methyl group retains partial positive charge (+0.12 e)

- Halogens stabilize adjacent negative charges (Br: −0.31 e, Cl: −0.28 e)

Transition State:

Palladium-Catalyzed Cross-Coupling Compatibility

Palladium-catalyzed systems have emerged as highly versatile platforms for halogen transfer reactions involving imidazole derivatives. The mechanistic foundation of these systems relies on the formation of discrete palladium-halide intermediates that facilitate regioselective carbon-halogen bond formation through well-defined reaction pathways [1] [2].

The palladium(II) acetate/triphenylarsine catalytic system demonstrates exceptional efficiency in the direct arylation of 1-aryl-1H-imidazoles with aryl halides. Research investigations have established that this system operates through an electrophilic attack mechanism involving arylpalladium(II) halide species onto the imidazole ring [1]. The reaction proceeds with complete regioselectivity at the C5-position, achieving yields ranging from 60-85% under optimized conditions utilizing dimethylformamide as solvent, cesium fluoride as base, and reaction temperatures of 140°C.

Mechanistic studies reveal that the palladium catalyst undergoes oxidative addition with the aryl halide substrate, forming a σ-palladium complex intermediate. This intermediate subsequently coordinates with the imidazole nitrogen, directing the electrophilic attack specifically to the C5-position. The high regioselectivity observed in these transformations stems from the electronic properties of the imidazole ring, where the C5-position exhibits enhanced nucleophilicity compared to other available sites [1].

Advanced palladium catalytic systems incorporating phosphine ligands have demonstrated superior performance in C4-heteroarylation reactions of N-protected-2,5-disubstituted imidazoles. The identification of fluorinated bathophenanthroline as an optimal ligand has enabled yields of 70-90% in cross-coupling reactions with N-heteroaryl halides [3]. These systems exhibit remarkable functional group tolerance and provide access to complex heterobiaryl scaffolds essential for pharmaceutical applications.

The compatibility of palladium systems with various halogenated substrates extends to multicomponent coupling approaches. Palladium-catalyzed synthesis of imidazoles from imines and acid chlorides proceeds through a distinctive mechanism involving selective incorporation of two different imines with perfect regiocontrol [4]. The addition of phosphine ligands, particularly bulky P(o-tolyl)₃, significantly accelerates the catalytic process, enabling imidazole formation in 60% yield under mild conditions.

Copper-Assisted Halogen Exchange Reactions

Copper-mediated catalytic systems provide complementary reactivity patterns for halogen exchange processes in imidazole chemistry. The mechanistic versatility of copper stems from its accessible oxidation states and ability to form stable organometallic intermediates under mild reaction conditions [5] [6].

The copper(II) acetate hydrate/dimethylacetamide system represents a highly efficient approach for the synthesis of substituted imidazoles through oxidative C-H functionalization. This system operates through a cross-dehydrogenative coupling mechanism, where copper facilitates the oxidative coupling of β-enamino esters with benzylamine derivatives [5]. Optimization studies have demonstrated that dimethylacetamide serves as the optimal solvent, providing yields of 70-76% when combined with sodium hydrogen carbonate as base.

Mechanistic investigations reveal that the copper catalyst initially abstracts a hydrogen atom from the substrate, generating a carbanion intermediate through enolization. The subsequent nucleophilic substitution by benzylamine forms a key intermediate that undergoes oxidative dehydrogenation and intramolecular cyclization to yield the desired imidazole product [5]. The coordination of copper(II) ions plays a crucial role in facilitating both the oxidation and cyclization steps.

Copper(I) iodide systems combined with molecular oxygen and tert-butyl hydroperoxide have shown remarkable efficiency in amine oxidation reactions relevant to imidazole synthesis. These systems demonstrate exceptional selectivity depending on the copper source employed, with copper(I) acetonitrile complex favoring nitrile formation and copper(I) iodide promoting homocoupling imine products [7]. The dual role of amines as both substrates and ligands in these systems contributes to the observed high efficiency and selectivity.

Advanced copper catalytic systems incorporating N,N'-dihalo-5,5-dimethylhydantoin reagents enable rapid and selective halogenation of imidazoles under exceptionally mild conditions. These systems achieve instantaneous halogenation with yields ranging from 88-99%, while maintaining excellent selectivity for mono- or dihalogenated products depending on reaction stoichiometry [8]. The activation of the halogenating reagent by catalytic quantities of strong Brønsted acids provides a switchable mechanism for controlling the extent of halogenation.

The copper-mediated arylation of substituted imidazoles with aryllead(IV) reagents demonstrates complete N-1 regiocontrol under mild conditions. This system operates at room temperature without requiring added base, making it particularly suitable for sensitive substrates [9]. The copper(II) acetate catalyst facilitates the formation of copper-imidazole adducts that direct the arylation selectively to the N-1 position, avoiding competing N-3 substitution pathways.

Organocatalytic Approaches for Regiocontrol

Hydrogen Bonding-Directed Catalysis in Polar Solvents

Hydrogen bonding-directed catalysis represents a sophisticated approach to achieving precise regiocontrol in imidazole functionalization reactions. The strategic utilization of hydrogen bonding interactions enables the development of highly selective catalytic systems that operate under mild conditions while maintaining exceptional efficiency [10] [11].

The fundamental principle underlying hydrogen bonding-directed catalysis involves the formation of specific hydrogen bonding interactions between the catalyst and substrate that pre-organize the reactants in favorable geometries for selective bond formation. In imidazole systems, the inherent hydrogen bonding capability of the imidazole nitrogen atoms provides multiple sites for catalyst coordination, enabling fine-tuned control over reaction selectivity [12].

Imidazole and histidine-derived organocatalysts demonstrate remarkable cholinesterase-like properties, accelerating the hydrolysis of acetylthiocholine and propionylthiocholine in a concentration-dependent manner [10]. These natural imidazole-containing molecules exhibit catalytic activity comparable to synthetic imidazole derivatives, with reaction progress curves displaying sigmoidal behavior indicative of cooperative binding effects. The catalytic mechanism involves the formation of hydrogen-bonded transition states that significantly lower the activation energy for substrate conversion.

Advanced organocatalytic systems incorporating dynamic hydrogen bonding networks have achieved remarkable control over imidazole tautomer states. The development of molecular translation devices that utilize chloride ion signals to activate remote imidazole active sites demonstrates the potential for sophisticated regiocontrol mechanisms [11]. These systems operate through a well-defined signal transduction mechanism involving global reversal of hydrogen bond polarity, resulting in approximately 20-fold increases in nucleophilic reactivity.

The mechanistic basis for hydrogen bonding activation involves the switching of imidazole tautomer states through controlled hydrogen bonding interactions. The interchange between different nitrogen atom reactivities in the imidazole ring can be controlled by exchanging intramolecular hydrogen-bond donors for hydrogen-bond acceptors [11]. This approach enables the selective activation of specific nitrogen atoms while maintaining others in unreactive states.

Hydrogen bonding-directed systems in polar solvents demonstrate exceptional efficiency in dienamine activation processes. The utilization of hydrogen bonding interactions between aminocatalysts and α,β-unsaturated aldehydes enables highly regioselective and stereoselective transformations [13]. The balance between electronic and steric effects in these systems provides precise control over 1,3 versus 1,5 reactivity patterns, with hydrogen bonding interactions playing a predominant role in determining regioselectivity.

Bifunctional hydrogen bonding catalysts incorporating squaramide-proline frameworks have achieved remarkable regiocontrol in imidazole functionalization reactions. These systems approach electrophiles at specific positions through designed hydrogen bonding interactions, providing selectivities exceeding 90:10 for desired regioisomers [13]. The strategic placement of hydrogen bonding sites enables precise control over the approach trajectory of electrophilic reagents.

Phase Transfer Catalysis in Biphasic Systems

Phase transfer catalysis represents a powerful methodology for achieving efficient and selective transformations in biphasic reaction systems. The application of phase transfer catalytic principles to imidazole chemistry has enabled the development of highly efficient processes that operate under mild conditions while maintaining excellent regioselectivity [14] [15].

The fundamental mechanism of phase transfer catalysis involves the transport of ionic species between immiscible phases through the formation of ion pairs with lipophilic catalyst molecules. In imidazole systems, the strategic utilization of phase transfer catalysts enables the selective activation of specific functional groups while controlling the reaction environment to favor desired transformation pathways [16].

Triethylamine-catalyzed phase transfer systems have demonstrated exceptional efficiency in the preparation of 4-methylbenzenesulfonyl imidazole derivatives under mild biphasic conditions. These systems achieve high purity and high yields suitable for large-scale preparation, with the methodology providing a general strategy for industrial applications [16]. The phase transfer catalyst facilitates the transport of reactive species between the aqueous and organic phases, enabling efficient substrate conversion while maintaining excellent selectivity.

The regioselective synthesis of mono-6-(4-methylbenzenesulfonyl)-β-cyclodextrin demonstrates the practical utility of phase transfer catalytic approaches in complex substrate transformations. The utilization of aqueous reaction media combined with effective phase transfer catalysis enables the selective functionalization of cyclodextrin derivatives with high regioselectivity [16]. This synthetic methodology provides access to valuable intermediates for pharmaceutical and industrial applications.

Advanced phase transfer catalytic systems incorporating ionic liquids have achieved remarkable improvements in both efficiency and selectivity. The application of ionic liquid-based phase transfer catalysts enables the development of greener synthetic protocols while maintaining high catalytic activity [15]. These systems demonstrate exceptional recyclability and reduced environmental impact compared to traditional organic solvents.

Chiral phase transfer catalysis has emerged as a highly effective method for asymmetric imidazole functionalization reactions. The development of structurally well-defined chiral quaternary ammonium salts has enabled highly enantioselective α-heterofunctionalization reactions with excellent yields and selectivities [14]. These systems operate through the formation of chiral ion pairs that control the stereochemical outcome of bond-forming processes.

The mechanistic understanding of phase transfer catalytic systems has enabled the development of highly efficient protocols for challenging transformations. High-performance liquid-liquid counter-current chromatography systems have achieved unprecedented acceleration of biphasic reactions through enhanced mass transfer between immiscible phases [17]. These systems demonstrate reaction rates significantly faster than traditional batch reactors, with applications extending to both chemical and biocatalytic transformations.

Biphasic biocatalytic systems utilizing phase transfer principles have achieved remarkable improvements in enzyme-catalyzed transformations. The acceleration of sesquiterpene synthase-catalyzed reactions through biphasic systems exposed to centrifugal forces has enabled highly efficient product formation with yields approaching 99% [17]. These systems address the rate-limiting product release step in enzyme catalysis by providing efficient extraction of hydrophobic products from the reaction medium.